Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)

1-Butyl-1-methylpyrrolidinium bromide structure
93457-69-3 structure
Nombre del producto:1-Butyl-1-methylpyrrolidinium bromide
Número CAS:93457-69-3
MF:C9H20BrN
Megavatios:222.165802001953
MDL:MFCD07784439
CID:752694
PubChem ID:87561050

1-Butyl-1-methylpyrrolidinium bromide Propiedades químicas y físicas

Nombre e identificación

    • 1-Butyl-1-methylpyrrolidinium bromide
    • N-butyl-N-MethylpyrrolidiniuM broMide
    • 1-butyl-1-methylpyrrolidin-1-ium,bromide
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide
    • N-Methyl-N-butylpyrrolidinium bromide
    • 1-Butyl-1-methylpyrrolidinium bromide (7CI)
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)
    • 1-Ethyl-2,3-dimethylimidazolium bromide
    • AKOS015833015
    • DTXCID1029334
    • 1-butyl-1-methylpyrrolidiniumbromid
    • N-butyl,methylpyrrolidinium bromide
    • C9H20BrN
    • D70797
    • UNII-F2F21K33C1
    • SY067065
    • 1-butyl-1-methylpyrrolidin-1-ium;bromide
    • 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br
    • CHEMBL3185280
    • NCGC00260250-01
    • Q27894191
    • CAS-93457-69-3
    • Tox21_202702
    • AS-63088
    • MFCD07784439
    • CS-W014241
    • 93457-69-3
    • 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
    • DB-363490
    • DTXSID4049375
    • N-butyl-N-methylpyrrolidiniumbromide
    • B3427
    • 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%
    • F2F21K33C1
    • SCHEMBL1534056
    • MDL: MFCD07784439
    • Renchi: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
    • Clave inchi: LCZRPQGSMFXSTC-UHFFFAOYSA-M
    • Sonrisas: [Br-].CCCC[N+]1(CCCC1)C

Atributos calculados

  • Calidad precisa: 221.07800
  • Masa isotópica única: 221.07791g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 92.9
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0Ų

Propiedades experimentales

  • Punto de fusión: 490 ºC
  • PSA: 0.00000
  • Logp: -1.01030

1-Butyl-1-methylpyrrolidinium bromide Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: 36/37
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22
  • Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C

1-Butyl-1-methylpyrrolidinium bromide Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Butyl-1-methylpyrrolidinium bromide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046975-100g
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3 97%
100g
¥473.00 2024-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-222681A-50g
1-Butyl-1-methylpyrrolidinium bromide,
93457-69-3
50g
¥1369.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803504-25g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99.0%
25g
¥251.00 2022-09-29
TRC
B810883-100mg
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3
100mg
$ 65.00 2022-06-06
TRC
B810883-500mg
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3
500mg
$ 80.00 2022-06-06
Ambeed
A774289-100g
N-Butyl-N-methylpyrrolidinium bromide
93457-69-3 97%
100g
$47.0 2025-02-25
Ambeed
A774289-500g
N-Butyl-N-methylpyrrolidinium bromide
93457-69-3 97%
500g
$234.0 2025-02-25
abcr
AB289639-250 g
1-Butyl-1-methylpyrrolidinium bromide, 99%; .
93457-69-3 99%
250 g
€367.20 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015820-5g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99%
5g
¥34 2024-05-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803504-500g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99.0%
500g
¥2,916.00 2022-09-29

1-Butyl-1-methylpyrrolidinium bromide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt
Referencia
A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquids
Lombardo, Marco; Chiarucci, Michel; Trombini, Claudio, Green Chemistry, 2009, 11(4), 574-579

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  5 - 10 bar, 40 - 45 °C
Referencia
Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids
Lall-Ramnarine, Sharon I.; Castano, Alejandra; Subramaniam, Gopal; Thomas, Marie F.; Wishart, James F., Radiation Physics and Chemistry, 2009, 78(12), 1120-1125

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  16 h, rt → 60 °C
Referencia
Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion Species
Kakinuma, Shohei; Shirota, Hideaki, Journal of Physical Chemistry B, 2019, 123(6), 1307-1323

Synthetic Routes 4

Condiciones de reacción
1.1 48 h, rt
Referencia
Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study
Gu, Liang; Dong, Huilong; Sun, Zhe; Li, Youyong; Yan, Feng, RSC Advances, 2016, 6(97), 94387-94398

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  6 min, 45 °C; 2 min, 45 °C
Referencia
Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniques
Wishart, James F.; Funston, Alison M.; Szreder, Tomasz; Cook, Andrew R.; Gohdo, Masao, Faraday Discussions, 2012, 154, 353-363

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  0 °C; 0 °C → rt; overnight, reflux
Referencia
Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquids
Allen, C. C. R.; Boudet, C. J.; Hardacre, C.; Migaud, M. E., RSC Advances, 2014, 4(38), 19916-19924

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  0 °C; 0 °C → rt; overnight, reflux
Referencia
Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications
Neale, Alex R. ; Schutter, Christoph; Wilde, Patrick; Goodrich, Peter; Hardacre, Christopher ; et al, Journal of Chemical & Engineering Data, 2017, 62(1), 376-390

Synthetic Routes 8

Condiciones de reacción
1.1 2 d, rt
Referencia
Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction
Hawker, Rebecca R.; Wong, Michaela J.; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2017, 15(30), 6433-6440

Synthetic Routes 9

Condiciones de reacción
1.1 48 h, rt
Referencia
Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcome
Gilbert, Alyssa; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2019, 17(3), 675-682

Synthetic Routes 10

Condiciones de reacción
1.1 22 h, rt
1.2 Solvents: Acetonitrile ;  24 h, rt
Referencia
Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solvents
Gilbert, Alyssa; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2020, 18(28), 5442-5452

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  273 K; 4 h, 273 K; overnight, 273 K
Referencia
Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids
Jagadeeswara Rao, Ch.; Venkata Krishnan, R.; Venkatesan, K. A.; Nagarajan, K.; Srinivasan, T. G., Journal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943

Synthetic Routes 12

Condiciones de reacción
1.1 < 40 °C; 1 d
Referencia
Process for preparation and purification of ionic liquids and precursors
, United States, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 < 40 °C; 1 d, < 40 °C
Referencia
The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids
Burrell, Anthony K.; Del Sesto, Rico E.; Baker, Sheila N.; McCleskey, T. Mark; Baker, Gary A., Green Chemistry, 2007, 9(5), 449-454

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ;  rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C
Referencia
Process for producing ionic liquids
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium bromide Solvents: Acetonitrile ,  Water ;  2 h, 50 °C
Referencia
Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound
, China, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  70 °C; 10 min, 70 °C; 22 h, 70 °C
Referencia
Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imide
Weisshaart, Duane E.; Altena, Nicole J.; Anderson, Rachel S.; McManus, Riley P.; Letcher, Austin R.; et al, Journal of Undergraduate Chemistry Research, 2013, 12(3), 75-78

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  30 min, cooled; overnight, rt; 24 h, 60 °C
Referencia
Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquids
Wang, Yufeng; Adhikari, Laxmi; Baker, Gary A.; Blanchard, G. J., Physical Chemistry Chemical Physics, 2022, 24(32), 19314-19320

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Acetone ;  rt; 24 h, reflux
Referencia
Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties
Zhou, Zhi-Bin; Matsumoto, Hajime; Tatsumi, Kuniaki, Chemistry - A European Journal, 2006, 12(8), 2196-2212

Synthetic Routes 19

Condiciones de reacción
1.1 48 h, rt
Referencia
Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane Applications
Gu, Fenglou; Dong, Huilong; Li, Youyong; Sun, Zhe; Yan, Feng, Macromolecules (Washington, 2014, 47(19), 6740-6747

1-Butyl-1-methylpyrrolidinium bromide Raw materials

1-Butyl-1-methylpyrrolidinium bromide Preparation Products

1-Butyl-1-methylpyrrolidinium bromide Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93457-69-3)1-Butyl-1-methylpyrrolidinium bromide
A859767
Pureza:99%
Cantidad:500g
Precio ($):211.0